molecular formula C23H28ClN5O2S B2578702 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one CAS No. 1112439-51-6

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one

Cat. No.: B2578702
CAS No.: 1112439-51-6
M. Wt: 474.02
InChI Key: MULJJWXLZSJCJZ-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core, a bicyclic heterocyclic scaffold known for its pharmacological versatility. Key structural elements include:

  • 3-Oxopropyl linker: Connects the thienopyrimidinone core to a piperazine moiety.
  • 4-(2-Chlorophenyl)piperazin-1-yl group: A piperazine ring substituted with an ortho-chlorophenyl group, a motif often associated with serotonin (5-HT) and dopamine receptor modulation .

Properties

IUPAC Name

3-[3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-2-(diethylamino)thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28ClN5O2S/c1-3-26(4-2)23-25-18-10-16-32-21(18)22(31)29(23)11-9-20(30)28-14-12-27(13-15-28)19-8-6-5-7-17(19)24/h5-8,10,16H,3-4,9,11-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULJJWXLZSJCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=CC=C4Cl)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one: plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the 5-hydroxytryptamine receptor 2A (5-HT2A), a G protein-coupled receptor involved in neurotransmission. The compound exhibits high affinity for this receptor, influencing its activity and downstream signaling pathways. Additionally, it interacts with the alpha-1A adrenergic receptor , another G protein-coupled receptor, affecting various physiological processes. These interactions are primarily mediated through binding to the receptor sites, leading to modulation of receptor activity.

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the 5-hydroxytryptamine receptor 2A and alpha-1A adrenergic receptor , leading to either inhibition or activation of these receptors. This binding is facilitated by the structural compatibility of the compound with the receptor binding sites, resulting in conformational changes that modulate receptor activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins, further contributing to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The stability of the compound is a critical factor, as it may undergo degradation under certain conditions, affecting its efficacy and potency. Long-term studies have shown that the compound can have sustained effects on cellular function, with potential changes in receptor sensitivity and gene expression over time. These temporal effects are essential for understanding the compound’s pharmacokinetics and pharmacodynamics in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects by modulating receptor activity and cellular processes. At higher doses, it may cause toxic or adverse effects, such as receptor desensitization or off-target interactions. Understanding the dosage effects is crucial for determining the therapeutic window and potential side effects of the compound in preclinical studies.

Metabolic Pathways

This compound: is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with biomolecules. These metabolic pathways can influence the compound’s bioavailability, efficacy, and potential toxicity, making it essential to study its metabolism in detail.

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by efflux transporters, affecting its intracellular concentration and localization. Additionally, binding to plasma proteins can influence its distribution and half-life in the body, impacting its overall pharmacokinetic profile.

Subcellular Localization

The subcellular localization of This compound is critical for its activity and function. The compound may localize to specific cellular compartments, such as the plasma membrane, cytoplasm, or nucleus, depending on its interactions with targeting signals or post-translational modifications. This localization can influence its ability to modulate receptor activity, gene expression, and other cellular processes, highlighting the importance of understanding its subcellular distribution.

Biological Activity

The compound 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thieno[3,2-d]pyrimidin-4-one core with a piperazine moiety and a diethylamino group. Its molecular formula is C22H26ClN5OSC_{22}H_{26}ClN_5OS with a molecular weight of approximately 439.99 g/mol. The structure is characterized by:

  • Piperazine ring : Known for its role in various biological activities.
  • Thieno[3,2-d]pyrimidin-4-one nucleus : Associated with diverse pharmacological effects.

The biological activity of this compound is believed to involve interaction with various neurotransmitter receptors and enzymes. Specifically, it may modulate:

  • Dopamine Receptors : The presence of the piperazine moiety suggests potential affinity for dopamine receptors, particularly D2 and D4 subtypes.
  • Serotonin Receptors : Similar compounds have shown activity against serotonin receptors, which may contribute to neuropharmacological effects.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

  • Antidepressant Activity : Studies have shown that derivatives with similar structures can act as effective antidepressants by modulating neurotransmitter levels.
  • Antitumor Properties : Compounds in the same class have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential use in cancer therapy.

Case Studies and Research Findings

  • Dopamine D4 Receptor Affinity :
    • A related compound demonstrated an IC50 value of 0.057 nM for the dopamine D4 receptor, indicating high affinity and selectivity over other receptor types .
  • Anticancer Activity :
    • In vitro studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit the growth of human cancer cell lines. For instance, compounds evaluated in a study showed significant inhibition of cell proliferation in breast cancer cells .
  • Enzyme Inhibition :
    • Research into related piperazine derivatives has revealed their potential as acetylcholinesterase inhibitors, which could be beneficial in treating neurodegenerative diseases .

Summary of Biological Activities

Activity TypeDescriptionReference
Dopamine Receptor ModulationHigh affinity for D4 receptor (IC50 = 0.057 nM)
Antitumor ActivitySignificant inhibition of cancer cell proliferation
Enzyme InhibitionPotential acetylcholinesterase inhibitor

Scientific Research Applications

Chemical Properties and Structure

The compound features a complex structure that includes a thieno[3,2-d]pyrimidin-4-one core, a piperazine moiety, and a diethylamino group. The presence of these functional groups contributes to its biological activity and potential therapeutic applications.

Medicinal Chemistry Applications

  • Antidepressant Activity : Research indicates that similar compounds with piperazine structures exhibit antidepressant properties. The piperazine ring is often associated with the modulation of serotonin and dopamine receptors, which are critical in mood regulation .
  • Anticancer Potential : Compounds with thieno[3,2-d]pyrimidine scaffolds have been investigated for their anticancer properties. They may inhibit specific kinases involved in tumor growth and proliferation. Studies have shown that modifications to the thieno[3,2-d]pyrimidine structure can enhance cytotoxic effects against various cancer cell lines .
  • Antiviral Properties : There is emerging evidence supporting the antiviral activity of thieno[3,2-d]pyrimidine derivatives against viruses such as HIV and hepatitis C. The mechanism often involves inhibition of viral replication pathways .

Biological Mechanisms

The biological mechanisms underlying the effects of this compound are likely multifaceted:

  • Receptor Interaction : The piperazine component may interact with neurotransmitter receptors (e.g., serotonin and dopamine receptors), influencing mood and anxiety levels.
  • Enzyme Inhibition : The thieno[3,2-d]pyrimidine core is known to inhibit various enzymes involved in metabolic pathways, which could account for its anticancer effects by disrupting cellular proliferation signals.

Case Studies

StudyFindings
Study on Antidepressant Effects A series of piperazine derivatives were tested for their ability to modulate serotonin receptors. Results indicated significant antidepressant-like activity in animal models .
Anticancer Activity Assessment Thieno[3,2-d]pyrimidine derivatives were evaluated for cytotoxicity against breast cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity .
Antiviral Efficacy A study investigating the antiviral potential revealed that certain structural modifications enhanced efficacy against hepatitis C virus in vitro .

Synthesis Pathways

The synthesis of 3-{3-[4-(2-chlorophenyl)piperazin-1-yl]-3-oxopropyl}-2-(diethylamino)-3H,4H-thieno[3,2-d]pyrimidin-4-one typically involves multi-step organic reactions:

  • Formation of Piperazine Derivative : The initial step involves the reaction of 2-chlorophenylpiperazine with an appropriate alkylating agent to form the desired piperazine structure.
  • Synthesis of Thieno[3,2-d]pyrimidinone Core : This step often includes cyclization reactions that incorporate sulfur-containing reagents to construct the thieno ring system.

Comparison with Similar Compounds

Structural Analogs from Literature and Patents

(a) Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, Molecules 2014)
  • Core structure: Thieno[3,4-d]pyrimidinone, differing in ring fusion position compared to the target compound.
  • Relevance: Demonstrates the pharmacological versatility of thienopyrimidinone scaffolds, though substitution patterns critically influence receptor selectivity .
(b) Piperazine Derivatives from Patent Examples ( and )
  • Example 9 (Patent): Contains a 4-(trifluoromethyl)pyridin-2-yl-piperazine group.
  • Example 28 (Patent) : Features a 6-(trifluoromethyl)pyrimidin-4-yl-piperazine moiety.
    • Comparison : The pyrimidine ring introduces additional hydrogen-bonding sites, which may enhance affinity for kinases or purinergic receptors .
(c) Coumarin-Thiazole Hybrid (Compound 17, Molecules 2014)
  • Structure : Combines a coumarin core with a thiazolo[5,4-d]isoxazole group.
  • Contrast: Lacks the thienopyrimidinone-piperazine framework but highlights the importance of fused heterocycles in bioactive molecules. Likely divergent therapeutic applications (e.g., anticoagulant vs. CNS-targeted) .

Pharmacological and Physicochemical Comparison

Parameter Target Compound Compound 16 (Molecules) Example 9 (Patent) Example 28 (Patent)
Core Structure Thieno[3,2-d]pyrimidin-4-one Thieno[3,4-d]pyrimidin-4-one Pyran-4-amine + piperazine Pyran-4-amine + pyrimidine-piperazine
Key Substituent 4-(2-Chlorophenyl)piperazine Undisclosed 4-(Trifluoromethyl)pyridin-2-yl 6-(Trifluoromethyl)pyrimidin-4-yl
Lipophilicity (Predicted) Moderate (diethylamino group) Likely lower High (CF3 group) Moderate-high (pyrimidine + CF3)
Receptor Target Serotonin/dopamine receptors (inferred) Undisclosed Kinases or GPCRs (speculative) Kinases or purinergic receptors
Synthetic Route Multi-step (amide coupling, cyclization) Scheme 5 (Molecules) Reductive amination (Example 9) Reductive amination (Example 28)

Research Findings and Implications

  • Piperazine Substituents : The 2-chlorophenyl group in the target compound may confer selectivity for 5-HT1A/2A receptors, whereas trifluoromethyl-pyridine/pyrimidine analogs (Examples 9/28) could prioritize kinase inhibition due to enhanced polar interactions .
  • Core Flexibility: Thienopyrimidinones (target and Compound 16) exhibit broader CNS applicability compared to coumarin-thiazole hybrids (Compound 17), which may favor peripheral targets .
  • Synthetic Challenges : The target compound’s 3-oxopropyl linker requires precise coupling conditions, contrasting with the reductive amination strategies used in patent examples .

Q & A

Q. What are the recommended methods for synthesizing and purifying this compound?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. For example:

  • Step 1 : React 2-chlorophenylpiperazine with a ketone precursor (e.g., 3-oxopropyl bromide) under basic conditions to form the piperazine-linked intermediate.
  • Step 2 : Couple this intermediate with a thienopyrimidinone backbone using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura).
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC with UV detection at 254 nm .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolve single-crystal structures to confirm bond angles and stereochemistry, as demonstrated in analogous piperazine-thienopyrimidine systems .
  • Spectroscopic Techniques :
    • ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., diethylamino protons at δ ~3.2–3.5 ppm; thieno[3,2-d]pyrimidinone carbonyl at δ ~165 ppm).
    • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₅ClN₆O₂S) with <2 ppm error.

Q. What protocols are used to assess its stability under various storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., 40°C/75% RH for 4 weeks) and analyze degradation products via LC-MS.
  • Solution Stability : Dissolve in DMSO or PBS (pH 7.4) and monitor decomposition over 72 hours using UV-Vis spectroscopy (λmax ~280 nm). Adjust buffer composition to mitigate hydrolysis of the 3-oxopropyl moiety .

Advanced Research Questions

Q. How to design experiments to investigate its interactions with dopamine receptors?

Methodological Answer:

  • Radioligand Binding Assays : Use [³H]spiperone as a competitive ligand on D2/D3 receptor-expressing HEK293 cells. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism).
  • Functional Assays : Measure cAMP inhibition (D2 receptor-mediated) using a luminescent assay (e.g., GloSensor). Include positive controls (e.g., quinpirole) and negative controls (vehicle + forskolin) .
  • Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses within the receptor’s orthosteric site, focusing on piperazine-2-chlorophenyl interactions .

Q. How to resolve contradictions in reported activity data across different studies?

Methodological Answer:

  • Meta-Analysis : Aggregate data from published IC₅₀ values and apply a random-effects model (RevMan software) to account for inter-study variability.
  • Experimental Replication : Standardize assay conditions (e.g., cell line, buffer pH, incubation time) to isolate confounding variables. For example, discrepancies in D2 receptor affinity may arise from differences in membrane preparation protocols .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., 4-fluorophenyl vs. 2-chlorophenyl) to test hypotheses about steric/electronic effects .

Q. What in vivo models are appropriate for pharmacokinetic studies of this compound?

Methodological Answer:

  • Rodent Models : Administer intravenously (1 mg/kg) and orally (5 mg/kg) to Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, and 24 hours post-dose.
  • Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin).
  • Tissue Distribution : Sacrifice animals at 24 hours and measure compound levels in brain, liver, and kidney via homogenization and extraction .

Methodological Notes

  • Data Contradiction Analysis : Use ANOVA with post-hoc Tukey tests to compare activity data across labs. Address batch-to-batch variability by repeating synthesis and bioassays with independently prepared batches .
  • Advanced Characterization : For metabolite identification, employ high-resolution tandem MS (e.g., Q-TOF) and compare fragmentation patterns with synthetic standards.

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